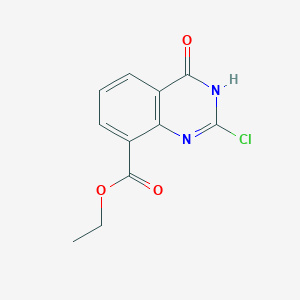

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

CAS No.:

Cat. No.: VC15924534

Molecular Formula: C11H9ClN2O3

Molecular Weight: 252.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O3 |

|---|---|

| Molecular Weight | 252.65 g/mol |

| IUPAC Name | ethyl 2-chloro-4-oxo-3H-quinazoline-8-carboxylate |

| Standard InChI | InChI=1S/C11H9ClN2O3/c1-2-17-10(16)7-5-3-4-6-8(7)13-11(12)14-9(6)15/h3-5H,2H2,1H3,(H,13,14,15) |

| Standard InChI Key | KAFLUXIYBGSXPL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=CC2=C1N=C(NC2=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with the pyrimidine component containing two nitrogen atoms at positions 1 and 3. Substitutions at positions 2 (chloro), 4 (oxo), and 8 (ethyl carboxylate) introduce steric and electronic effects that influence reactivity and biological activity. The chloro group enhances electrophilicity at the adjacent carbon, while the ester moiety provides a site for nucleophilic substitution or hydrolysis.

Crystallographic Data

While direct crystallographic data for Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is limited, analogous quinazoline derivatives exhibit planar bicyclic systems with dihedral angles between substituents. For example, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate displays a dihedral angle of 86.83° between the quinoline and phenyl rings . Such structural features suggest similar planarity and intermolecular interactions for the target compound, including hydrogen bonding and van der Waals forces.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Calculated | |

| Molar Mass (g/mol) | 278.7 | |

| Density (g/cm³) | ~1.38 | |

| Boiling Point (°C) | ~431.5 |

Spectroscopic Identification

-

IR Spectroscopy: Peaks corresponding to C=O (ketone: ~1700 cm⁻¹; ester: ~1720 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches are characteristic.

-

NMR Spectroscopy:

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves the Niementowski reaction, utilizing anthranilic acid derivatives as starting materials.

Stepwise Procedure

-

Cyclization: Anthranilic acid reacts with formamide or urea under acidic conditions to form the 4-oxoquinazoline core.

-

Chlorination: Phosphorus oxychloride (POCl₃) introduces the chloro group at position 2.

-

Esterification: Ethyl chloroacetate reacts with the intermediate under basic conditions to install the carboxylate group at position 8.

Optimization:

-

Temperature: 80–100°C for cyclization; 60°C for esterification.

-

Catalysts: or for acid-mediated steps.

-

Yield: 65–75% after recrystallization.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and purity. Advanced purification techniques, such as column chromatography and high-vacuum distillation, ensure >98% purity for pharmaceutical applications.

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with decomposition onset at ~250°C. The ethyl ester group contributes to lower melting points compared to carboxylic acid analogues .

Solubility Profile

-

Polar Solvents: Soluble in DMSO, DMF, and ethanol.

-

Nonpolar Solvents: Poor solubility in hexane or toluene.

-

Aqueous Solubility: <0.1 mg/mL at pH 7, improving under alkaline conditions due to ester hydrolysis.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chloro group at position 2 undergoes substitution with amines, thiols, or alkoxides. For example, reaction with morpholine yields 2-morpholino-4-oxoquinazoline derivatives, which exhibit enhanced kinase inhibitory activity .

Reaction Conditions:

-

Reagent: Primary or secondary amines (1.2 equiv).

-

Solvent: DMF or THF.

Ester Hydrolysis

The ethyl ester hydrolyzes to the carboxylic acid under acidic or basic conditions:

Conditions:

-

Acidic: 6M HCl, reflux, 4 hours.

-

Basic: 2M NaOH, room temperature, 12 hours.

Biological Activity and Applications

Kinase Inhibition

Quinazoline derivatives are potent inhibitors of PAK4 (p21-activated kinase 4), a target in cancer therapy. Compound 31 (6-chloro-4-aminoquinazoline-2-carboxamide) demonstrates a of 0.009 μM against PAK4, with 346-fold selectivity over PAK1 . Structural analogs of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate may exhibit similar selectivity due to conserved interactions with the ATP-binding pocket.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to anticancer agents (e.g., EGFR inhibitors) and antivirals. Its derivatization potential enables rapid exploration of structure-activity relationships .

Materials Science

Quinazoline esters are employed in organic electronics due to their planar structure and electron-deficient rings, enhancing charge transport in OLEDs and semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume